Fast Blue RR Salt

Description

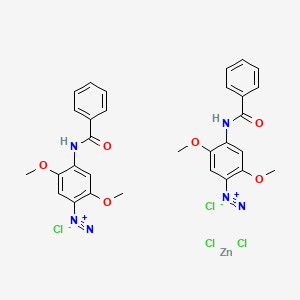

Fast Blue RR Salt (C₁₅H₁₄ClN₃O₃·0.5ZnCl₂, MW 387.89) is a diazonium salt stabilized as a zinc chloride complex. It appears as an olive-green powder, soluble in water (1 mg/mL), and exhibits maximum absorbance at 329 nm and 394 nm with extinction coefficients >15,000 and >7,000, respectively . Its primary applications include:

- Enzyme Histochemistry: Detection of alkaline phosphatase (ALP) and esterase activity via coupling with naphthol derivatives, forming insoluble blue precipitates .

- Infection Diagnostics: Immobilized on siloxane materials to detect wound infections through myeloperoxidase (MPO)-mediated colorimetric shifts to deep blue .

- Lipase Screening: Used in top agar assays to identify high-activity lipase mutants via black-brown precipitate formation .

Properties

IUPAC Name |

4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLARVKAOQLUCQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Fast Blue RR Salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14726-29-5 | |

| Record name | Bis[4-benzamido-2,5-dimethoxybenzenediazonium] tetrachlorozincate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization and filtration techniques to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of the diazonium compound.

Reduction: Reduced forms of the diazonium salt.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Histological Applications

Fast Blue RR Salt is primarily known for its role in histological staining :

- Staining Enzyme Activities : It is extensively used to stain alkaline phosphatase and nonspecific esterase activities in tissue sections. The compound reacts with naphthol derivatives released by these enzymes, resulting in a distinct blue precipitate that allows for the visualization of enzyme activity within the tissues .

- Immunohistochemistry : this compound aids in detecting specific proteins and enzymes in biological samples, enhancing the understanding of cellular functions and disease states .

Neuroscience Research

In neuroscience, this compound serves as a tracer for neuronal pathways :

- Mapping Neuronal Connections : It helps researchers trace the connections between different brain regions, which is crucial for understanding neuroanatomy and the functional implications of neuronal circuits . This application is particularly valuable in studies related to neurodegenerative diseases and brain injuries.

Environmental Monitoring

This compound is also employed in environmental studies :

- Pollutant Detection : It is used to assess the presence of specific pollutants in water samples. The compound's ability to react with certain contaminants provides a reliable method for monitoring water quality and ensuring environmental safety .

Biochemical Assays

The compound plays a significant role in various biochemical assays:

- Enzyme Kinetics Studies : this compound is utilized in enzyme assays to study kinetics and activities of alkaline phosphatase and esterases. Its interaction with these enzymes allows researchers to quantify enzyme activity through colorimetric changes .

- Clinical Diagnostics : In medical diagnostics, it helps detect enzyme deficiencies or abnormalities, contributing to the assessment of various diseases.

Food and Textile Industries

Beyond research applications, this compound finds utility in commercial sectors:

- Food Coloring : The compound is used as a colorant in food products, providing vibrant hues while adhering to safety regulations .

- Textile Dyeing : It is applied in dyeing processes for fabrics, enhancing their aesthetic appeal with stable colors .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Histochemical Analysis : Research has shown that this compound can effectively localize enzyme activity within tissue sections, aiding in the diagnosis of conditions such as prostate cancer by detecting esterases as pro-drug targets .

- Neuroscience Mapping : A study utilized this compound to map neuronal pathways in animal models, revealing insights into brain connectivity and function .

- Environmental Assessment : this compound has been employed to monitor water quality by detecting specific pollutants, showcasing its versatility beyond laboratory settings .

Mechanism of Action

Fast Blue RR Salt exerts its effects through an azo coupling reaction. In the presence of naphthol, it forms an insoluble colored precipitate at the site of enzyme activity. This reaction is used to visualize the activity of enzymes such as alkaline phosphatase and esterase in tissue samples .

Comparison with Similar Compounds

Comparison with Similar Diazonium Salts

Structural and Chemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Fast Blue RR | 14726-29-5 | C₁₅H₁₄ClN₃O₃·0.5ZnCl₂ | 387.89 | Benzamido group, dimethoxy substituents |

| Fast Blue BB | 5486-84-0 | C₁₇H₁₈N₃O₃Cl·0.5ZnCl₂ | 415.94 | Additional methoxy groups, larger benzamido |

| Fast Blue B | 14263-26-6 | C₁₄H₁₀ClN₃O₃·0.5ZnCl₂ | 356.11 | Smaller aromatic core, fewer substituents |

Key Differences :

Functional Performance

Sensitivity and Specificity

- Fast Blue RR :

- Fast Blue BB: Preferred in antioxidant assays due to higher stability in methanol-water solvents, with a detection limit of 0.5 µM for phenolic compounds .

- Fast Blue B: Used in thin-layer chromatography (TLC) for cannabinoid detection, requiring sequential diethylamine spraying to stabilize color signals .

Reaction Kinetics

Diagnostic Efficacy

Biological Activity

Fast Blue RR Salt, chemically known as 3,3'-dimethyl-4,4'-diaminobenzidine zinc chloride complex, is a synthetic compound widely utilized in biochemical assays and histological staining due to its ability to detect specific enzyme activities. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

- Chemical Formula : C30H28Cl4N6O6Zn

- CAS Number : 14726-29-5

- Appearance : Yellow-green crystalline powder

This compound primarily targets two key enzymes:

- Alkaline Phosphatase (ALP)

- Nonspecific Esterase

The compound operates through a mechanism known as azo coupling , where it interacts with substrates like naphthol released by these enzymes. This interaction results in the formation of an insoluble colored precipitate, typically black, which allows for the visualization and localization of enzyme activity within tissue sections or cell cultures.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enzymatic activity of ALP and esterase. The compound binds to the reaction product of ALP, precipitating it as an insoluble compound. This binding is facilitated by electrostatic interactions between the negatively charged phosphate groups on the enzymes and the positively charged diazonium moiety of the dye.

Applications in Research

This compound has a broad range of applications across various fields:

- Histology : Used for staining enzyme activities in tissue samples.

- Immunohistochemistry : Aids in detecting specific enzymes and proteins.

- Biochemistry : Employed in enzyme assays to study kinetics and activities.

- Medical Diagnostics : Utilized in diagnostic assays for enzyme deficiencies or abnormalities .

Case Studies and Research Findings

-

Detection of Enzyme Activity :

A study demonstrated that this compound effectively localizes ALP activity in various tissues, providing a reliable method for histochemical analysis. The study highlighted its use in differentiating between normal and pathological tissues based on enzyme expression levels . -

Oxidative Stress Induction :

Research indicated that this compound may induce oxidative stress in certain cell lines, suggesting potential implications for cellular health. This finding emphasizes the need for caution when interpreting results from experiments involving this compound . -

Staining Connective Tissues :

This compound has been shown to be effective when used in conjunction with picrosirius red for differentiating collagen types I, II, and III based on color intensity under polarized light microscopy. This application is particularly valuable in studies related to fibrosis and connective tissue disorders .

Comparative Analysis with Other Stains

| Compound | Target Enzyme | Color Change | Application Area |

|---|---|---|---|

| This compound | Alkaline Phosphatase | Black precipitate | Histology, Immunohistochemistry |

| Fast Garnet GBC Salt | Acid Phosphatase | Red precipitate | Histological staining |

| Naphthol AS-BI | Various Esterases | Yellow precipitate | Enzyme assays |

Safety and Handling

This compound is considered hazardous due to potential eye and skin irritation. It is crucial to handle it with care, using appropriate personal protective equipment (PPE) such as gloves and goggles. Proper ventilation should be ensured during use to minimize inhalation risks .

Q & A

Q. What are the key physicochemical properties of Fast Blue RR Salt critical for experimental reproducibility?

this compound (C₁₅H₁₄Cl₃N₃O₃Zn) is a diazonium salt with limited solubility in aqueous solutions. Its stability depends on storage conditions (−80°C for long-term storage, −20°C for short-term use) and preparation methods (e.g., sonication at 37°C to enhance solubility). Variations in purity (>98% recommended) and batch-to-batch differences in zinc chloride content (see molecular formula) can affect reaction kinetics in histochemical assays .

Q. How does this compound interact with alkaline phosphatase in histochemical staining protocols?

this compound forms insoluble complexes with alkaline phosphatase reaction products (e.g., naphthol AS-MX phosphate), producing blue precipitates. Methodological consistency is critical:

Q. What solvent systems are optimal for preparing this compound stock solutions?

Use dimethyl sulfoxide (DMSO) for initial solubilization (1–10 mM stock), followed by dilution in phosphate-buffered saline (PBS). Note:

- Avoid freeze-thaw cycles to prevent hydrolysis of the diazonium group.

- Validate solution clarity spectrophotometrically (λmax = 420–450 nm) before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or staining specificity between this compound batches?

- Perform thin-layer chromatography (TLC) to assess purity and identify impurities (e.g., unreacted benzamide derivatives).

- Cross-validate results with alternative dyes (e.g., Fast Blue BB Salt) to isolate batch-specific artifacts .

Q. What experimental design considerations are required to integrate this compound with fluorescence-based detection methods?

- Avoid spectral overlap: this compound’s absorbance in the blue range (420–450 nm) may interfere with fluorophores like FITC (488 nm).

- Use sequential staining protocols with rigorous wash steps to prevent cross-reactivity .

Q. How do temperature and ionic strength affect the stability of this compound in complex biological matrices?

- Conduct accelerated stability studies : Incubate dye solutions at 4°C, 25°C, and 37°C for 24–72 hours, then quantify degradation via HPLC.

- High ionic strength (>150 mM NaCl) accelerates diazonium group hydrolysis, reducing staining intensity. Include negative controls with heat-inactivated enzymes to confirm specificity .

Q. What statistical approaches are recommended for analyzing quantitative variations in this compound-based assays?

- Apply ANOVA with post-hoc Tukey tests to compare staining intensity across experimental groups.

- Normalize data to internal controls (e.g., housekeeping enzymes) to account for tissue heterogeneity .

Methodological Troubleshooting

Q. Why does this compound produce inconsistent staining in low-pH environments?

The diazonium group (−N₂⁺) hydrolyzes rapidly at pH <7.0, forming inactive phenolic byproducts. Mitigation strategies:

- Pre-incubate tissue sections with pH 9.4 Tris buffer before staining.

- Use fresh dye solutions prepared immediately before application .

Q. How can researchers differentiate nonspecific background staining from true enzymatic activity in this compound assays?

- Include enzyme inhibition controls (e.g., 10 mM levamisole for alkaline phosphatase).

- Compare staining patterns with alternative substrates (e.g., BCIP/NBT) to confirm specificity .

Data Interpretation and Validation

Q. What are the limitations of this compound in multiplex immunohistochemical workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.